molecular formula C6H5Br2NO B1603059 (3,5-Dibromopyridin-4-yl)methanol CAS No. 197008-13-2

(3,5-Dibromopyridin-4-yl)methanol

Cat. No.: B1603059
CAS No.: 197008-13-2
M. Wt: 266.92 g/mol
InChI Key: ZHNPEZCPMQFETF-UHFFFAOYSA-N
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Description

(3,5-Dibromopyridin-4-yl)methanol is a chemical compound belonging to the class of pyridine derivatives. It is characterized by the presence of two bromine atoms at the 3rd and 5th positions of the pyridine ring and a hydroxymethyl group at the 4th position. This compound appears as a white crystalline solid and is soluble in water and organic solvents. It has gained significant attention in scientific research due to its potential biological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3,5-dibromopyridine with formaldehyde in the presence of a base to yield (3,5-Dibromopyridin-4-yl)methanol .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale bromination reactions followed by hydroxymethylation under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: (3,5-Dibromopyridin-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atoms can be reduced to form the corresponding pyridine derivative without bromine.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions

Major Products:

  • Oxidation yields aldehydes or carboxylic acids.
  • Reduction yields debrominated pyridine derivatives.
  • Substitution yields various functionalized pyridine derivatives .

Scientific Research Applications

(3,5-Dibromopyridin-4-yl)methanol is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of (3,5-Dibromopyridin-4-yl)methanol involves its interaction with specific molecular targets. The bromine atoms and hydroxymethyl group allow it to form strong interactions with enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but its structure suggests it could interfere with nucleophilic sites on proteins and other biomolecules .

Comparison with Similar Compounds

    (2,6-Dibromopyridin-4-yl)methanol: Similar in structure but with bromine atoms at the 2nd and 6th positions.

    (4-Bromopyridin-3-yl)methanol: Contains only one bromine atom at the 4th position.

    (3,5-Dibromo-4-hydroxymethylpyridine): Another derivative with similar functional groups .

Uniqueness: (3,5-Dibromopyridin-4-yl)methanol is unique due to the specific positioning of its bromine atoms and hydroxymethyl group, which confer distinct reactivity and interaction profiles compared to its analogs. This makes it particularly valuable in synthetic chemistry and potential therapeutic applications .

Properties

IUPAC Name

(3,5-dibromopyridin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2NO/c7-5-1-9-2-6(8)4(5)3-10/h1-2,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNPEZCPMQFETF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40628868
Record name (3,5-Dibromopyridin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197008-13-2
Record name (3,5-Dibromopyridin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 197008-13-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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